![molecular formula C11H9N3 B063186 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile CAS No. 167758-85-2](/img/structure/B63186.png)
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile
Overview
Description
3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, has been reported in various studies . For instance, one method involves the hydrolysis of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, with the compound being mixed with an equimolar amount of potassium hydroxide in water .Molecular Structure Analysis
The molecular structure of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile consists of an imidazole ring attached to a benzonitrile group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Scientific Research Applications
Therapeutic Potential
Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Coordination Polymers
Imidazole derivatives can be used in the synthesis of coordination polymers . These polymers are generated by the self-assembly of metal ions and organic ligands, and have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .
Organic Synthesis
Imidazole compounds, although absent in nature, have found broad applications in organic synthesis . They can act as a remedy for the development of novel drugs .
Polymer Chemistry
Imidazole derivatives can be used in polymer chemistry . They can be used to create polymers with unique properties.
Supramolecular Chemistry
In supramolecular chemistry, imidazole compounds can be used to create complex structures .
Bioconjugation
Imidazole compounds can be used in bioconjugation . This involves attaching two biomolecules together, which can be useful in various biological applications.
Fluorescent Imaging
Imidazole compounds can be used in fluorescent imaging . This can be useful in various fields, including medical diagnostics and research.
Materials Science
In materials science, imidazole compounds can be used to create materials with unique properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOKCNFPHCSTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596480 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
167758-85-2 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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